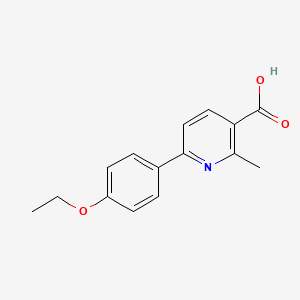
2-(Dimethylamino)-5-iodobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)-5-iodobenzonitrile is an organic compound with the molecular formula C9H9IN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a dimethylamino group at the 2-position and an iodine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-iodobenzonitrile typically involves the iodination of 2-(Dimethylamino)benzonitrile. One common method is the Sandmeyer reaction, where 2-(Dimethylamino)benzonitrile is treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)-5-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiols, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)-5-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: It may serve as an intermediate in the development of drugs or diagnostic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)-5-iodobenzonitrile depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the dimethylamino group can interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)benzonitrile: Lacks the iodine substitution, making it less reactive in coupling reactions.
5-Iodobenzonitrile: Lacks the dimethylamino group, reducing its solubility and potential interactions in biological systems.
2-(Dimethylamino)-5-bromobenzonitrile: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
Uniqueness
2-(Dimethylamino)-5-iodobenzonitrile is unique due to the presence of both the dimethylamino group and the iodine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.
Propiedades
Fórmula molecular |
C9H9IN2 |
|---|---|
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-iodobenzonitrile |
InChI |
InChI=1S/C9H9IN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 |
Clave InChI |
JXZLCCWXPHRMBN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



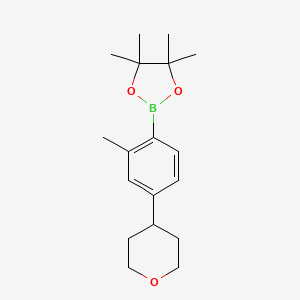
![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)

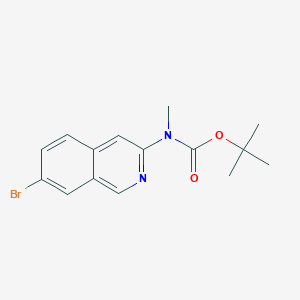

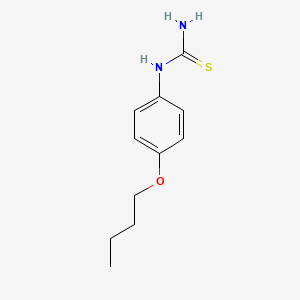
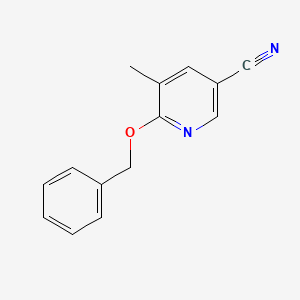
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)
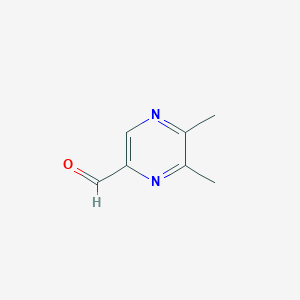
![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
![Pyrrolo[2,1-f][1,2,4]triazine-6-carboximidamide](/img/structure/B13002641.png)
